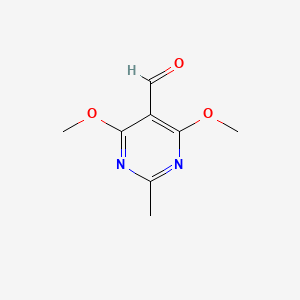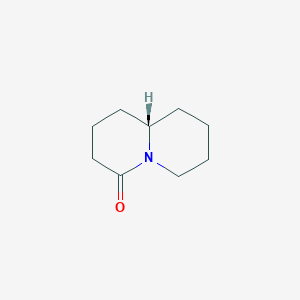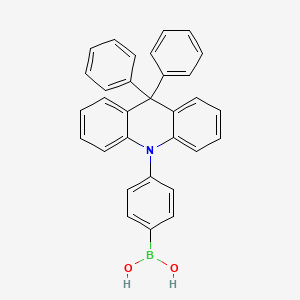
(4-(9,9-Diphenylacridin-10(9H)-yl)phenyl)boronicacid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-(9,9-Diphenylacridin-10(9H)-yl)phenyl)boronic acid is an organic compound that belongs to the class of boronic acids It is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further connected to a 9,9-diphenylacridine moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4-(9,9-Diphenylacridin-10(9H)-yl)phenyl)boronic acid typically involves the following steps:
Formation of 9,9-Diphenylacridine: This can be achieved through a cyclization reaction involving diphenylamine and a suitable aldehyde or ketone.
Borylation Reaction: The 9,9-diphenylacridine derivative is then subjected to a borylation reaction using a boronic acid derivative, such as bis(pinacolato)diboron, in the presence of a palladium catalyst and a base like potassium carbonate. The reaction is typically carried out under an inert atmosphere at elevated temperatures.
Industrial Production Methods
Industrial production of (4-(9,9-Diphenylacridin-10(9H)-yl)phenyl)boronic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
(4-(9,9-Diphenylacridin-10(9H)-yl)phenyl)boronic acid can undergo various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form the corresponding boronic ester or borate.
Reduction: Reduction reactions can convert the boronic acid group to a borane or borohydride.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents or nucleophiles like amines or alcohols.
Major Products
Oxidation: Boronic esters or borates.
Reduction: Boranes or borohydrides.
Substitution: Substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
(4-(9,9-Diphenylacridin-10(9H)-yl)phenyl)boronic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in Suzuki coupling reactions to form carbon-carbon bonds.
Biology: Investigated for its potential as a fluorescent probe due to its photoluminescent properties.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic materials.
Wirkmechanismus
The mechanism of action of (4-(9,9-Diphenylacridin-10(9H)-yl)phenyl)boronic acid involves its interaction with specific molecular targets and pathways. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in various biochemical applications. The acridine moiety contributes to its photophysical properties, enabling its use in imaging and sensing applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-(Diphenylamino)phenylboronic acid
- 4-(Dimethylamino)phenylboronic acid
- 4-Bromotriphenylamine
Uniqueness
(4-(9,9-Diphenylacridin-10(9H)-yl)phenyl)boronic acid is unique due to the presence of the 9,9-diphenylacridine moiety, which imparts distinct photophysical properties and enhances its utility in applications such as OLEDs and fluorescent probes. Its structural complexity also allows for diverse chemical modifications and functionalizations.
Eigenschaften
Molekularformel |
C31H24BNO2 |
|---|---|
Molekulargewicht |
453.3 g/mol |
IUPAC-Name |
[4-(9,9-diphenylacridin-10-yl)phenyl]boronic acid |
InChI |
InChI=1S/C31H24BNO2/c34-32(35)25-19-21-26(22-20-25)33-29-17-9-7-15-27(29)31(23-11-3-1-4-12-23,24-13-5-2-6-14-24)28-16-8-10-18-30(28)33/h1-22,34-35H |
InChI-Schlüssel |
DEVYUPOVLJWWFF-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=CC=C(C=C1)N2C3=CC=CC=C3C(C4=CC=CC=C42)(C5=CC=CC=C5)C6=CC=CC=C6)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(7-Bromo-4-chloro-1-(cyclopropylmethyl)-1H-imidazo[4,5-c]pyridin-2-yl)acetonitrile](/img/structure/B13117053.png)
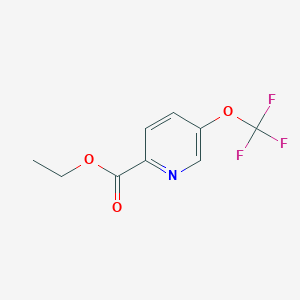

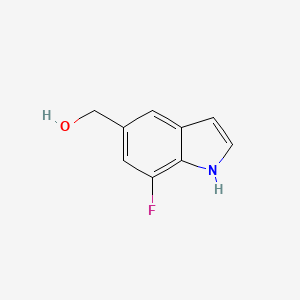
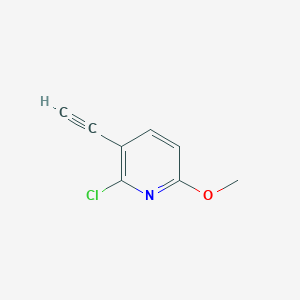
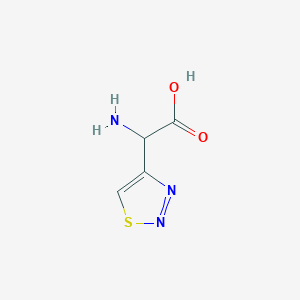

![6-Methoxy-[1,2,4]triazolo[4,3-a]pyridin-3-amine](/img/structure/B13117090.png)

